molecular formula C20H23NO4 B2504457 6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one CAS No. 1795301-18-6

6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Cat. No.: B2504457
CAS No.: 1795301-18-6
M. Wt: 341.407
InChI Key: NFUQYVXYXCGEIO-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a synthetic organic compound designed for research and development applications. Its structure incorporates a 2H-pyran-2-one core linked via an ether bond to a propanoyl-substituted pyrrolidine ring. The 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry and is found in a wide array of natural products and bioactive molecules . Pyrrolidine rings are also common pharmacophores that can contribute to a molecule's binding affinity and metabolic stability. While the specific biological activity and mechanism of action for this precise compound require experimental elucidation, its molecular framework suggests potential as a key intermediate or lead compound in the synthesis of more complex target molecules. The pyran-2-one moiety is recognized for its diverse pharmacological potential, and related derivatives have been investigated for various therapeutic areas . Researchers can utilize this compound as a building block in multicomponent reactions, a promising tool for creating diverse molecular structures with enhanced efficiency and high atom economy . This product is intended for research purposes by qualified professionals in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and conduct their own safety and efficacy evaluations.

Properties

IUPAC Name

6-methyl-4-[1-[3-(2-methylphenyl)propanoyl]pyrrolidin-3-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-14-5-3-4-6-16(14)7-8-19(22)21-10-9-17(13-21)25-18-11-15(2)24-20(23)12-18/h3-6,11-12,17H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUQYVXYXCGEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions usually include mild heating and the use of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the multicomponent reaction process. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyranone ring or the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Research Implications

While the provided evidence lacks pharmacological data, structural comparisons suggest that modifications to the heterocyclic ring and substituents can tune physicochemical properties and bioactivity. For example:

  • Piperidine vs. Pyrrolidine : Piperidine’s larger ring may improve metabolic stability in BF90390 compared to the target compound .
  • Azetidine Derivatives : The strained 4-membered ring in CAS 1795086-57-5 and 2034385-38-9 might enhance binding affinity in constrained enzyme active sites .

Limitations

  • No experimental data (e.g., solubility, bioactivity) are available for the target compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-methyl-4-((1-(3-(o-tolyl)propanoyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one, and what methodological considerations are critical for reproducibility?

  • Methodological Answer : Key steps include the formation of the pyrrolidine-3-yloxy linkage and subsequent propanoylation. A procedure analogous to involves coupling a pyrrolidin-3-ol intermediate with a pyran-2-one core under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine). Propanoylation of the pyrrolidine nitrogen can be achieved using 3-(o-tolyl)propanoyl chloride in dichloromethane with triethylamine as a base. Column chromatography (ethyl acetate/hexane gradient) is recommended for purification . Reaction monitoring via TLC or HPLC-MS ensures intermediate purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Focus on diagnostic signals: (i) the pyran-2-one carbonyl at ~165-170 ppm in 13C NMR; (ii) splitting patterns for the pyrrolidine ring protons (e.g., δ 3.5–4.0 ppm for the oxygen-linked CH group); (iii) o-tolyl aromatic protons (δ ~6.8–7.2 ppm with meta coupling).
  • IR : Confirm ester (C=O stretch ~1720 cm⁻¹) and lactone (C=O ~1750 cm⁻¹) bands.
  • HRMS : Use ESI+ mode to verify molecular ion [M+H]+ and fragment ions (e.g., loss of the o-tolylpropanoyl group).
    Cross-reference with analogous compounds in and for spectral pattern validation .

Q. What are the primary challenges in achieving high yields during the pyrrolidine functionalization step?

  • Methodological Answer : Steric hindrance from the o-tolyl group and competing side reactions (e.g., over-acylation) require precise stoichiometry and temperature control. Use of anhydrous conditions (e.g., molecular sieves) and slow addition of acylating agents minimizes side products. highlights microwave-assisted synthesis as a viable alternative to traditional reflux for improved efficiency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the o-tolylpropanoyl-pyrrolidine moiety?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with variations in the o-tolyl group (e.g., para-substituted tolyl, fluorinated derivatives) and pyrrolidine ring (e.g., N-methylation).
  • Step 2 : Use computational docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases, GPCRs).
  • Step 3 : Validate via in vitro assays (e.g., enzyme inhibition, cell viability). provides a template for cross-coupling reactions to generate boronic acid intermediates for structural diversification .

Q. What strategies resolve contradictions in solubility and stability data reported for this compound?

  • Methodological Answer :

  • Solubility : Perform systematic solubility tests in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. ’s split-split plot design can be adapted to test multiple variables (e.g., pH, light exposure) .

Q. How can advanced analytical methods (e.g., X-ray crystallography, cryo-EM) elucidate conformational dynamics of the pyrrolidine-pyrone system?

  • Methodological Answer :

  • Crystallization : Use vapor diffusion with solvents like acetonitrile/water.
  • Cryo-EM : Apply for larger complexes (e.g., protein-ligand interactions). ’s structural data for pyrazolo-pyridines demonstrates the utility of SMILES/InChi descriptors for modeling .

Key Citations

  • Synthesis protocols:
  • Analytical validation:
  • Experimental design:

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